3,4-Difluorobenzene-1,2-diamine
Overview
Description
3,4-Difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 3rd and 4th positions, and two amino groups are substituted at the 1st and 2nd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 3,4-difluoronitrobenzene using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out in a solvent like methanol, and the process is facilitated by the addition of acetic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. For instance, a continuous-flow double diazotization method can be employed, which involves the reaction of 3,4-difluoroaniline with sodium nitrite in the presence of hydrochloric acid and fluoboric acid . This method offers advantages such as higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups is a key step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Glyoxylic acid, heat.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, methanol, acetic acid.
Substitution: Various electrophiles depending on the desired substitution.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: this compound.
Substitution: Depending on the electrophile used, various substituted benzene derivatives.
Scientific Research Applications
3,4-Difluorobenzene-1,2-diamine has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: The compound serves as an intermediate in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 3,4-difluorobenzene-1,2-diamine depends on its application. In the context of its biological activity, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine: This compound has similar structural features but includes bromine atoms, which may alter its reactivity and applications.
3,4-Difluoroaniline: A precursor in the synthesis of 3,4-difluorobenzene-1,2-diamine, differing by the presence of only one amino group.
Uniqueness: this compound is unique due to the presence of both fluorine and amino groups, which confer distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds. These features make it valuable in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3,4-difluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILZDWMMWFCBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371574 | |
Record name | 3,4-Difluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153505-39-6 | |
Record name | 3,4-Difluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153505-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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